molecular formula C8H11NS B13332432 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Katalognummer: B13332432
Molekulargewicht: 153.25 g/mol
InChI-Schlüssel: JNTGNOZTCSZGJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the Gewald reaction, which is a well-known method for the synthesis of thiophene derivatives. The reaction involves the condensation of a ketone (such as cyclopentanone), a cyanoacetate (such as methyl cyanoacetate), and elemental sulfur in the presence of a base (such as morpholine) in methanol. The reaction mixture is heated and stirred, followed by cooling and filtration to obtain the desired product .

Analyse Chemischer Reaktionen

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, using reagents such as alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H11NS

Molekulargewicht

153.25 g/mol

IUPAC-Name

2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C8H11NS/c1-5-8(9)6-3-2-4-7(6)10-5/h2-4,9H2,1H3

InChI-Schlüssel

JNTGNOZTCSZGJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(S1)CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.